p38 MAP Kinase Inhibitor IV is a potent and cell-permeable inhibitor of p38 MAP kinase, specifically targeting the alpha and beta isoforms []. This compound is widely utilized in in vitro cell-based assays to study the role of p38 MAP kinase in various cellular processes []. The inhibitor exhibits a high degree of selectivity for p38 MAP kinase and displays minimal activity against other kinases []. Its efficacy and selectivity make it a valuable tool in dissecting the signaling pathways mediated by p38 MAP kinase in various biological contexts.
P38 MAP Kinase Inhibitor IV is a small molecule inhibitor that specifically targets p38 mitogen-activated protein kinases, which play critical roles in various cellular processes, including inflammation, differentiation, and apoptosis. This compound is classified under the category of kinase inhibitors and has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory responses and cancer.
P38 MAP Kinase Inhibitor IV is sourced from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is available for research purposes. It falls under the classification of small-molecule inhibitors, specifically designed to modulate the activity of p38 MAP kinases. These kinases are part of a larger family of mitogen-activated protein kinases that respond to stress stimuli and are involved in signaling pathways that regulate cellular functions.
The synthesis of p38 MAP Kinase Inhibitor IV involves several key steps that typically include the formation of specific chemical bonds and functional groups. While detailed synthetic routes may vary, a common method involves:
Technical details regarding the specific reagents and conditions used in the synthesis are crucial for reproducibility in laboratory settings.
The molecular structure of p38 MAP Kinase Inhibitor IV can be represented by its chemical formula and structural diagram. The compound typically features a core structure that interacts with the ATP-binding site of p38 MAP kinases, inhibiting their activity.
P38 MAP Kinase Inhibitor IV undergoes specific chemical reactions that are essential for its activity:
These reactions are critical for understanding how the inhibitor modulates kinase activity in various biological contexts.
The mechanism of action of p38 MAP Kinase Inhibitor IV involves:
Data from studies indicate that inhibition of p38 MAP kinases can lead to enhanced cell proliferation under certain conditions, particularly in cardiac cells where p38α is a negative regulator of cell cycle re-entry .
P38 MAP Kinase Inhibitor IV exhibits several physical and chemical properties relevant to its function:
These properties influence how the compound can be utilized in laboratory experiments and potential therapeutic applications.
P38 MAP Kinase Inhibitor IV has several scientific uses, including:
The versatility of p38 MAP Kinase Inhibitor IV in various research fields highlights its significance as a valuable tool for understanding complex biological processes mediated by mitogen-activated protein kinases.
p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) functions as a highly specific ATP-competitive antagonist, binding directly to the conserved ATP-binding pocket within the kinase domain of p38α and p38β isoforms. This binding prevents ATP from accessing its catalytic site, thereby halting the transfer of phosphate groups to downstream substrates. Key kinetic studies reveal potent half-maximal inhibitory concentrations (IC50) of 0.13 µM for p38α and 0.55 µM for p38β, significantly lower than those observed for the γ and δ isoforms (5.47 µM and 8.63 µM, respectively) [5] [9]. The inhibitor’s efficacy stems from its structural mimicry of ATP’s adenine ring, forming critical hydrogen bonds with the kinase’s hinge region residues (e.g., Met109 and Gly110 in p38α). This interaction disrupts the catalytic machinery essential for phosphorylating transcription factors and kinases involved in pro-inflammatory responses [10].
Table 1: Inhibitory Profile of p38 MAP Kinase Inhibitor IV
p38 Isoform | IC50 (µM) | Primary Binding Site |
---|---|---|
p38α | 0.13 | ATP pocket (N-lobe) |
p38β | 0.55 | ATP pocket (N-lobe) |
p38γ | 5.47 | ATP pocket (N-lobe) |
p38δ | 8.63 | ATP pocket (N-lobe) |
The selectivity of p38 MAP Kinase Inhibitor IV for α/β isoforms over γ/δ arises from subtle yet critical differences in the ATP-binding pocket’s topology. Structural analyses indicate that p38α and p38β possess a smaller hydrophobic region near the gatekeeper residue (Thr106 in p38α), allowing optimal accommodation of the inhibitor’s trichlorophenol groups. In contrast, p38γ and p38δ feature bulkier residues (e.g., Leu176 in p38γ) that sterically hinder inhibitor binding, reducing affinity [1] [6]. Additionally, sequence alignment highlights a divergence in the DFG motif (Asp168-Phe169-Gly170 in p38α): While α/β isoforms share >75% sequence identity in the ATP-binding cleft, γ/δ isoforms exhibit <62% homology, altering electrostatic interactions with the inhibitor’s sulfonyl linker [1] [10]. Mutagenesis studies confirm that substituting p38δ residues with p38α counterparts enhances inhibitor binding by 12-fold, underscoring the role of these residues in selectivity [6].
Beyond competitive inhibition, p38 MAP Kinase Inhibitor IV influences global kinase dynamics by stabilizing specific conformational states. Molecular dynamics simulations demonstrate that binding shifts the equilibrium toward the "DFG-in" conformation, where the activation loop remains accessible for substrate binding but catalytically inert due to ATP blockade [2] [7]. This contrasts with allosteric inhibitors like BIRB-796, which stabilize the "DFG-out" state and expand hydrophobic pockets. Inhibitor IV’s ATP-competitive mechanism avoids inducing large-scale conformational changes (e.g., P-loop folding), preserving the kinase’s overall architecture while inhibiting activity. However, at higher concentrations, it may indirectly perturb allosteric networks, such as the αC-helix positioning, reducing phosphorylation efficiency of substrates like ATF-2 [2] [4].
p38 MAP Kinase Inhibitor IV disrupts pro-inflammatory signaling by directly inhibiting the phosphorylation of MAPKAPK-2 (MK2), a key downstream effector of p38α/β. Upon activation by p38, MK2 phosphorylates substrates regulating cytokine production (e.g., TNF-α, IL-1β). Inhibitor IV’s blockade of p38 reduces MK2 activity by >80% in PBMCs, with IC50 values of 22 nM for TNF-α suppression and 44 nM for IL-1β suppression [5] [9]. This occurs through two mechanisms:
Table 2: Impact on Downstream Inflammatory Mediators
Downstream Target | Reduction in Activity | Mechanism |
---|---|---|
MK2 | >80% | Phosphorylation blockade |
TNF-α | IC50 = 22 nM | Transcriptional regulation |
IL-1β | IC50 = 44 nM | Transcriptional regulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7